Superior Potency in Inhibiting FLT3-ITD Autophosphorylation and Cell Proliferation
Quizartinib dihydrochloride demonstrates markedly superior potency in inhibiting FLT3-ITD autophosphorylation and cellular proliferation compared to the first-generation FLT3 inhibitor midostaurin and the second-generation inhibitor gilteritinib. In MV4-11 AML cells, quizartinib inhibits FLT3-ITD autophosphorylation with an IC50 of 1.1 nM . In a direct comparison, quizartinib exhibited greater cellular potency, with 70% cell viability at 10 nM, whereas midostaurin and gilteritinib showed comparable potencies with 90% cell viability at the same concentration [1].
| Evidence Dimension | Cellular potency (cell viability at 10 nM compound) |
|---|---|
| Target Compound Data | 70% cell viability |
| Comparator Or Baseline | Midostaurin: 90% cell viability; Gilteritinib: 90% cell viability |
| Quantified Difference | Quizartinib achieves 20 percentage points lower cell viability (greater inhibition) at the same concentration |
| Conditions | MV4-11 FLT3-ITD-positive AML cells; 72-hour treatment |
Why This Matters
Higher potency at clinically relevant concentrations suggests quizartinib may achieve more effective target inhibition at lower or equivalent doses, potentially improving the therapeutic index.
- [1] Haematologica. (2018). 2018_11-Haematologica-web. digital.haematologica.org. View Source
